CADA vs. AMD3100 (Plerixafor): Differential Targeting of HIV Entry
CADA operates through a fundamentally different mechanism than the CXCR4 antagonist AMD3100 (plerixafor). While AMD3100 blocks the HIV co-receptor CXCR4 (IC50 = 44 nM for CXCR4 binding), CADA down-modulates the primary CD4 receptor, a step upstream in the viral entry process. This mechanistic divergence leads to distinct inhibitory profiles: CADA exhibits anti-HIV IC50 values of 0.3-3.2 µM, whereas AMD3100 shows an IC50 of 0.19 µg/mL against HIV [1][2]. Crucially, when used in combination, CADA and AMD3100 demonstrate synergistic inhibition, indicating that their distinct mechanisms do not compete and can be leveraged for enhanced antiviral effects [3].
| Evidence Dimension | Anti-HIV-1 Activity (IC50) and Mechanism of Action |
|---|---|
| Target Compound Data | IC50 = 0.3-3.2 µM (CD4 down-modulation); Mechanism: CD4 receptor down-modulation |
| Comparator Or Baseline | AMD3100 (plerixafor) IC50 = 0.19 µg/mL for HIV-1; IC50 = 44 nM for CXCR4 binding; Mechanism: CXCR4 antagonism |
| Quantified Difference | CADA targets primary receptor (CD4); AMD3100 targets co-receptor (CXCR4). Synergistic combination effect observed. |
| Conditions | Anti-HIV assays in T-cell lines and PBMCs; CXCR4 binding assay (cell-free) |
Why This Matters
Procurement of CADA is justified when research requires targeting the CD4 entry pathway, a mechanism distinct from co-receptor antagonists, enabling unique studies of viral entry and combination therapy synergies.
- [1] Vermeire, K., et al. (2002). CADA inhibits human immunodeficiency virus and human herpesvirus 7 replication by down-modulation of the cellular CD4 receptor. Virology, 302(2), 342-353. View Source
- [2] Hatse, S., et al. (2005). Chemokine receptor inhibition by AMD3100 is strictly confined to CXCR4. FEBS Letters, 579(11), 2387-2392. View Source
- [3] Vermeire, K., et al. (2004). CADA, a novel CD4-targeted HIV inhibitor, is synergistic with various anti-HIV drugs in vitro. AIDS, 18(16), 2115-2125. View Source
